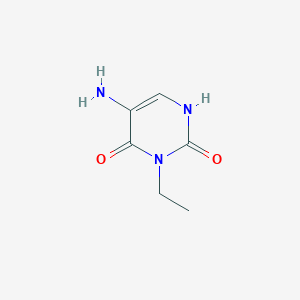
1-(4-Iodo-2-pyridyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodo-2-pyridyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a methyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-iodo-2-pyridyl bromide with 4-methylpiperazine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodo-2-pyridyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide and other nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl-piperazine derivatives.
Scientific Research Applications
1-(4-Iodo-2-pyridyl)-4-methylpiperazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2-pyridyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Iodo-2-pyridyl bromide: Shares the pyridyl and iodine structure but differs in the substituent on the piperazine ring.
(4-Iodo-2-pyridyl)hydrazine: Another similar compound with a hydrazine group instead of a piperazine ring.
Uniqueness: 1-(4-Iodo-2-pyridyl)-4-methylpiperazine is unique due to the presence of both the iodine atom and the methyl group on the piperazine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14IN3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
1-(4-iodopyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14IN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3 |
InChI Key |
JVNHTQPSKZWWNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


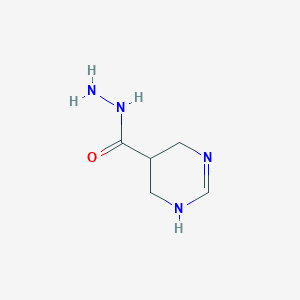


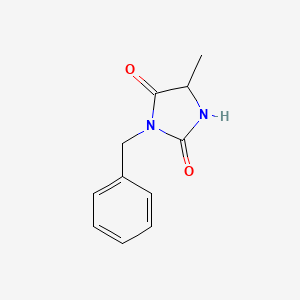
![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
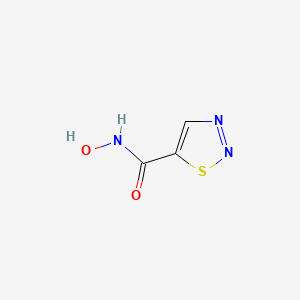

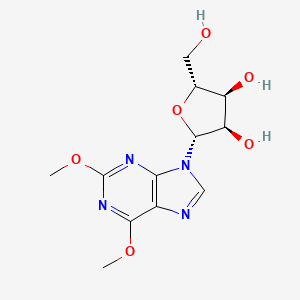
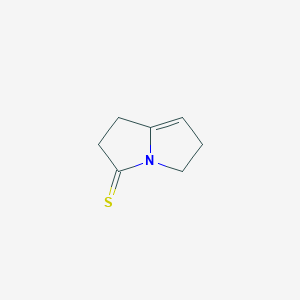
![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)


